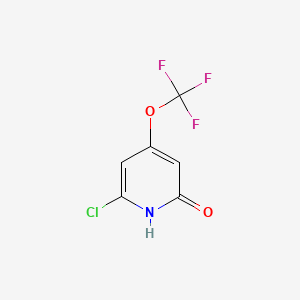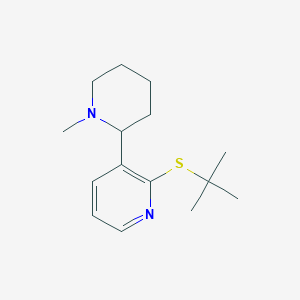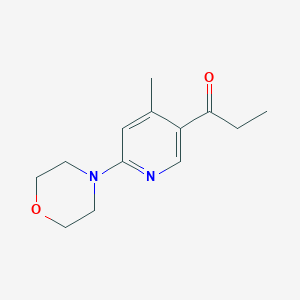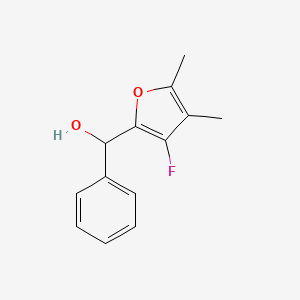
6-Chloro-4-(trifluoromethoxy)pyridin-2-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Chloro-4-(trifluoromethoxy)pyridin-2-ol is an organic compound with the molecular formula C6H3ClF3NO This compound is characterized by the presence of a chloro group, a trifluoromethoxy group, and a hydroxyl group attached to a pyridine ring
准备方法
Synthetic Routes and Reaction Conditions: One common method is the Suzuki–Miyaura coupling reaction, which involves the cross-coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . This method is favored due to its mild reaction conditions and high functional group tolerance.
Industrial Production Methods: Industrial production of this compound may involve a multi-step process starting from readily available precursors. The process often includes halogenation, trifluoromethylation, and hydroxylation steps, followed by purification to obtain the desired product in high yield and purity .
化学反应分析
Types of Reactions: 6-Chloro-4-(trifluoromethoxy)pyridin-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), to facilitate the reaction.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while substitution of the chloro group with an amine may produce an amino derivative .
科学研究应用
6-Chloro-4-(trifluoromethoxy)pyridin-2-ol has several applications in scientific research, including:
Biology: The compound’s unique chemical properties make it a valuable tool in biochemical studies, particularly in the investigation of enzyme mechanisms and protein-ligand interactions.
作用机制
The mechanism of action of 6-Chloro-4-(trifluoromethoxy)pyridin-2-ol is largely dependent on its chemical structure and the specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the trifluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, contributing to its biological activity .
相似化合物的比较
2-Chloro-4-(trifluoromethyl)pyridine: This compound is similar in structure but lacks the hydroxyl group, which can significantly alter its chemical reactivity and biological activity.
4-(Trifluoromethoxy)pyridin-2-amine:
6-(Trifluoromethoxy)pyridin-3-ol: This isomer has the trifluoromethoxy group in a different position on the pyridine ring, which can affect its reactivity and interactions with other molecules.
Uniqueness: The presence of these functional groups allows for a wide range of chemical modifications and interactions, making it a versatile compound in various fields of research and industry .
属性
分子式 |
C6H3ClF3NO2 |
|---|---|
分子量 |
213.54 g/mol |
IUPAC 名称 |
6-chloro-4-(trifluoromethoxy)-1H-pyridin-2-one |
InChI |
InChI=1S/C6H3ClF3NO2/c7-4-1-3(2-5(12)11-4)13-6(8,9)10/h1-2H,(H,11,12) |
InChI 键 |
DBFGDHKYYDDSBJ-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C=C(NC1=O)Cl)OC(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-Bromo-3-(2,6-difluorophenyl)-3,4-dihydro-2H-pyrido[3,2-B][1,4]oxazine](/img/structure/B11799268.png)








![2-(3-Bromophenyl)-6-chlorooxazolo[5,4-b]pyridine](/img/structure/B11799329.png)

![(S)-N-(1-(4-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)benzyl)piperidin-4-yl)-2-hydroxy-2-methylpropanamide](/img/structure/B11799337.png)


